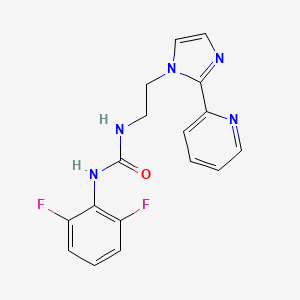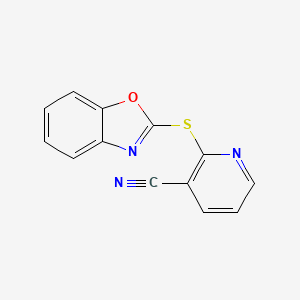
3-(Hydrazinylmethyl)quinoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydrazinylmethyl)quinoline dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
3-(Hydrazinylmethyl)quinoline dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Zukünftige Richtungen
The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge . There is also a societal expectation that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)quinoline dihydrochloride typically involves the reaction of quinoline with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydrazinylmethyl)quinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds. These products have diverse applications in research and industry .
Wirkmechanismus
The mechanism of action of 3-(Hydrazinylmethyl)quinoline dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes and disrupt cellular processes. The compound’s hydrazinylmethyl group allows it to form covalent bonds with target molecules, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its potential use as an antimalarial and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 3-(Hydrazinylmethyl)quinoline dihydrochloride, used in various chemical and pharmaceutical applications.
Chloroquine: A well-known antimalarial drug that shares structural similarities with quinoline derivatives.
Hydrazine: A simple hydrazine derivative used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research settings, particularly in the development of new therapeutic agents and materials .
Eigenschaften
IUPAC Name |
quinolin-3-ylmethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8;;/h1-6,13H,7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINQNBNLOBJGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2830776.png)
![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2830777.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B2830779.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2830780.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2830785.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830786.png)
![1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2830787.png)
![N-(2,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide](/img/structure/B2830788.png)
![2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2830790.png)

![4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2830795.png)
![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2830796.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2830797.png)
